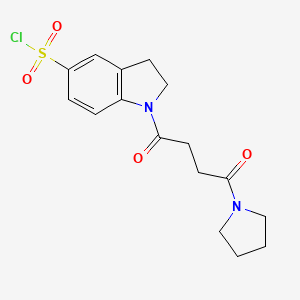![molecular formula C12H13N3O5S B7877162 ({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B7877162.png)
({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid is a complex organic compound featuring a sulfonyl group, an oxadiazole ring, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base such as triethylamine.
Coupling with Amino Acid: The final step involves coupling the sulfonylated oxadiazole derivative with glycine or another amino acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, nitric acid
Major Products
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, ({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a drug candidate. The presence of the oxadiazole ring, which is known for its bioactivity, makes it a promising scaffold for designing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of ({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the oxadiazole ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ({[2-Methyl-5-(1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid
- ({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)propionic acid
Uniqueness
({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid stands out due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the sulfonyl group provides a unique chemical environment that can be exploited for various applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
2-[[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-7-3-4-9(12-14-8(2)20-15-12)5-10(7)21(18,19)13-6-11(16)17/h3-5,13H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLSXCUVNIAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline](/img/structure/B7877084.png)
![N-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]phenylalanine](/img/structure/B7877087.png)
![{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid](/img/structure/B7877088.png)
![N-{[1-(cyclobutylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}-N-methylglycine](/img/structure/B7877096.png)
![[{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid](/img/structure/B7877097.png)
![3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid](/img/structure/B7877105.png)
![1-[(5-carboxy-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7877111.png)
![1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7877117.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B7877125.png)
![{3,3-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B7877135.png)

![3-[3-{[(3,4-dimethylphenyl)amino]carbonyl}-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B7877152.png)
![5-Oxo-1-[3-(5-thien-2-yl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7877155.png)
![[3,3-dimethyl-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B7877168.png)
